Methyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps, starting with the construction of the benzofuran and benzothiophene rings. One common method for synthesizing benzofuran derivatives is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The benzothiophene ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic structures . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce side reactions.
Chemical Reactions Analysis
METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve halogenation or nitration, leading to the formation of halogenated or nitro derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, its derivatives have shown significant antibacterial and anticancer activities . In medicine, it is being explored for its potential as a therapeutic agent for various diseases, including cancer and viral infections . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzofuran and benzothiophene rings enable the compound to bind to specific sites on these targets, modulating their activity . This modulation can lead to the inhibition of cancer cell growth or the suppression of viral replication. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar compounds to METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzofuran and benzothiophene derivatives. For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity . The uniqueness of METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined benzofuran and benzothiophene structure, which provides a distinct set of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21NO4S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-12-7-8-14-13(11-26-16(14)9-12)10-18(23)22-20-19(21(24)25-2)15-5-3-4-6-17(15)27-20/h7-9,11H,3-6,10H2,1-2H3,(H,22,23) |
InChI Key |
YEDMLBWUZMPDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
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